A Technical Guide to the Structural Analysis of 5-Bromo-2,4-difluorophenylboronic acid
A Technical Guide to the Structural Analysis of 5-Bromo-2,4-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-difluorophenylboronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The strategic placement of a bromine atom and two fluorine atoms on the phenyl ring imparts unique electronic properties and steric influences, which can be exploited to fine-tune the characteristics of the resulting coupled products. This guide provides an in-depth technical overview of the essential analytical techniques for the comprehensive structural characterization of 5-Bromo-2,4-difluorophenylboronic acid, ensuring its purity and suitability for downstream applications.
Molecular Structure and Key Features
The structural integrity of 5-Bromo-2,4-difluorophenylboronic acid is paramount for its successful application. A thorough analysis confirms the covalent bonding and spatial arrangement of its constituent atoms.
Diagram: Molecular Structure of 5-Bromo-2,4-difluorophenylboronic acid
Caption: Molecular structure of 5-Bromo-2,4-difluorophenylboronic acid.
Synthesis and Potential Impurities
The most common synthetic route to arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic workup. Understanding this process is crucial for anticipating potential impurities.
Experimental Protocol: Synthesis of 5-Bromo-2,4-difluorophenylboronic acid (Adapted from similar preparations)
-
Formation of the Organometallic Reagent: To a solution of 1,4-dibromo-2,5-difluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the organolithium intermediate. The low temperature is critical to prevent side reactions.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, maintaining the low temperature. The borate ester acts as an electrophile, reacting with the nucleophilic organolithium species.
-
Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid). This hydrolysis step converts the boronate ester to the desired boronic acid.
-
Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of a low temperature during the formation of the organolithium reagent is to control the regioselectivity of the metal-halogen exchange and to minimize the formation of homocoupling byproducts. The choice of a trialkyl borate, such as triisopropyl borate, is based on its reactivity and steric properties. The final acidic workup is essential to protonate the boronate ester and yield the final product.
Potential Impurities:
-
Unreacted starting materials: 1,4-dibromo-2,5-difluorobenzene.
-
Homocoupling byproduct: Formation of a biphenyl species from the reaction of two organolithium intermediates.
-
Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom.
-
Boroxine: A trimeric anhydride formed by the dehydration of the boronic acid.
Diagram: Synthetic and Analytical Workflow
Caption: General workflow for the synthesis and structural analysis.
Spectroscopic and Crystallographic Analysis
A multi-technique approach is essential for the unambiguous structural elucidation of 5-Bromo-2,4-difluorophenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of NMR-active nuclei. For 5-Bromo-2,4-difluorophenylboronic acid, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are all highly informative.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | ~7.5-8.0 | d | J(H,F) ≈ 6-8 |
| ~7.2-7.6 | d | J(H,F) ≈ 8-10 | |
| ~8.0-9.0 (broad) | s | - | |
| ¹³C | ~160-165 | d | ¹J(C,F) ≈ 240-250 |
| ~155-160 | d | ¹J(C,F) ≈ 240-250 | |
| ~135-140 | s | - | |
| ~120-125 | d | ²J(C,F) ≈ 20-25 | |
| ~115-120 | d | ²J(C,F) ≈ 20-25 | |
| ~110-115 | s (broad) | - | |
| ¹¹B | ~28-33 | br s | - |
| ¹⁹F | ~-105 to -115 | m | - |
| ~-115 to -125 | m | - |
Rationale for Predictions:
-
¹H NMR: The aromatic protons will appear as doublets due to coupling with the adjacent fluorine atoms. The B(OH)₂ protons will be a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.[1]
-
¹³C NMR: The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbon attached to the boron atom will likely be a broad signal due to the quadrupolar nature of the boron nucleus.[2]
-
¹¹B NMR: A single, broad signal is expected for the trigonal planar boronic acid.[3][4] The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[3][4]
-
¹⁹F NMR: Two distinct multiplets are expected for the two non-equivalent fluorine atoms. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for resolving signals from different fluorinated species.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Fragment | Notes |
| 236/238 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1). |
| 218/220 | [M - H₂O]⁺ | Loss of a water molecule. |
| 190/192 | [M - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |
| 157 | [C₆H₂F₂B(OH)₂]⁺ | Loss of the bromine atom. |
Rationale for Predictions: Under electron ionization, the molecular ion is expected to be observed.[8] The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensities.[9] Common fragmentation pathways for boronic acids include the loss of water and subsequent fragmentation of the aromatic ring.[10] Electrospray ionization (ESI) is a softer ionization technique that can also be used, often showing the deprotonated molecule [M-H]⁻ in negative ion mode.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3600-3200 (broad) | O-H stretch | Boronic acid (B(OH)₂) |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1350-1310 | B-O stretch | Boronic acid |
| ~1200-1100 | C-F stretch | Aryl fluoride |
| ~700-500 | C-Br stretch | Aryl bromide |
Rationale for Predictions: The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[12][13] The B-O stretching vibration is a key indicator of the boronic acid functionality.[14] The C-F and C-Br stretching bands confirm the presence of the halogen substituents on the aromatic ring.[15][16]
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. For a molecule like 5-Bromo-2,4-difluorophenylboronic acid, X-ray crystallography would confirm the planar structure of the phenyl ring and the geometry of the boronic acid group. In the solid state, phenylboronic acids often form hydrogen-bonded dimers.[17]
Application in Suzuki-Miyaura Cross-Coupling
A primary application of 5-Bromo-2,4-difluorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The bromine and fluorine substituents on the boronic acid play a crucial role in modulating the electronic properties and reactivity of the resulting products.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The comprehensive structural analysis of 5-Bromo-2,4-difluorophenylboronic acid is a critical step in ensuring its quality and performance in synthetic applications. A combination of NMR spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F), mass spectrometry, and FT-IR spectroscopy provides a detailed understanding of its molecular structure and purity. For unambiguous three-dimensional structural determination, single-crystal X-ray crystallography is the gold standard. A thorough characterization of this important building block enables researchers and drug development professionals to confidently utilize it in the synthesis of novel compounds with tailored properties.
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